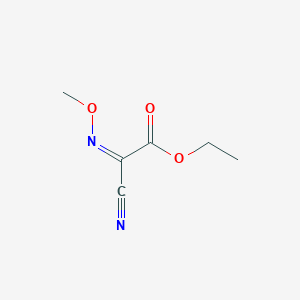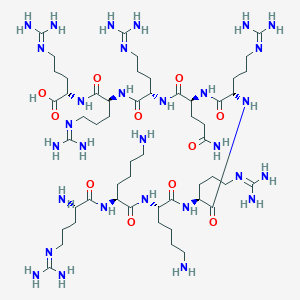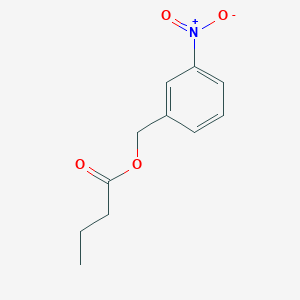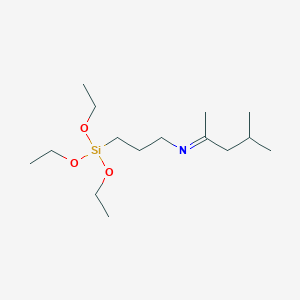
N,N,2,4-Tetramethylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,4-Tetramethylpiperazine-1-carboxamide (also known as TEMPO) is a stable free radical compound that has been widely used in various scientific research applications. TEMPO is a versatile compound that can be used as a catalyst, a spin label, and an antioxidant. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
TEMPO acts as a radical scavenger and an antioxidant by donating an electron to free radicals and reactive oxygen species (ROS). This reaction converts the free radicals and ROS into less reactive species, thereby preventing oxidative damage to cells and tissues. TEMPO has also been shown to inhibit lipid peroxidation, which is a major cause of oxidative stress-related diseases.
Effets Biochimiques Et Physiologiques
TEMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. Additionally, TEMPO has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TEMPO is its stability and ease of use. It can be easily synthesized and stored for long periods of time without degradation. Additionally, TEMPO is a relatively inexpensive compound, making it an attractive option for scientific research. However, one of the limitations of TEMPO is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are many potential future directions for the use of TEMPO in scientific research. One area of interest is the use of TEMPO as a therapeutic agent for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, TEMPO could be used as a tool for studying the role of oxidative stress in various biological processes. Finally, the development of new methods for synthesizing and using TEMPO could lead to new applications and discoveries in the field of chemistry and biology.
Méthodes De Synthèse
TEMPO can be synthesized through the oxidation of N,N,2,4-Tetramethylpiperidine. The most commonly used method for the synthesis of TEMPO is the oxidation of the corresponding piperidine using a variety of oxidizing agents such as hypochlorite, hypobromite, and periodate. The oxidation reaction is typically carried out in the presence of a catalyst such as sodium bromide or sodium hypochlorite.
Applications De Recherche Scientifique
TEMPO has been widely used in various scientific research applications due to its unique properties. It has been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the polymerization of styrene. TEMPO has also been used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of proteins and nucleic acids. Additionally, TEMPO has been used as an antioxidant in food preservation and in the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
114649-86-4 |
|---|---|
Nom du produit |
N,N,2,4-Tetramethylpiperazine-1-carboxamide |
Formule moléculaire |
C9H19N3O |
Poids moléculaire |
185.27 g/mol |
Nom IUPAC |
N,N,2,4-tetramethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-8-7-11(4)5-6-12(8)9(13)10(2)3/h8H,5-7H2,1-4H3 |
Clé InChI |
LLJQYNOGGJIQSG-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C(=O)N(C)C)C |
SMILES canonique |
CC1CN(CCN1C(=O)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















